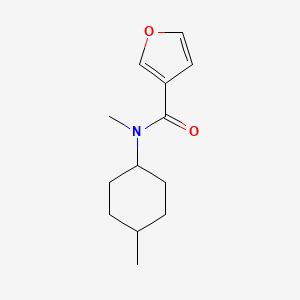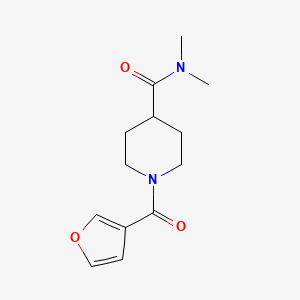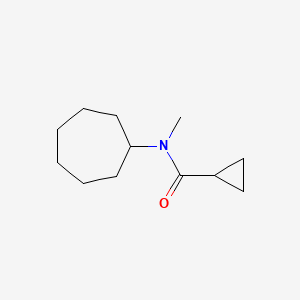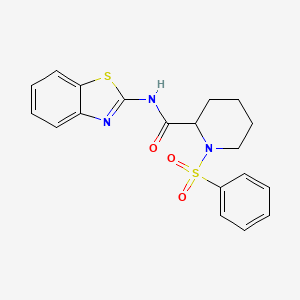
N-cycloheptyl-N-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CTMP was first synthesized in 2003 by a team of researchers at the University of Sussex. The compound was initially developed as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its unique chemical structure and mechanism of action, CTMP has gained attention in the scientific community for its potential applications in the field of neuroscience and drug discovery.
作用机制
CTMP acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, CTMP increases the levels of dopamine in the brain, leading to increased activity in the mesolimbic reward pathway. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects
CTMP has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. CTMP has also been shown to increase extracellular levels of dopamine in the brain, indicating its potential as a treatment for neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CTMP for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for investigating the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of CTMP is its potential for abuse, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.
未来方向
There are several potential future directions for research on CTMP. One area of interest is the development of new treatments for neurological disorders, such as N-cycloheptyl-N-methylthiophene-2-carboxamide, depression, and addiction. Another potential direction is the investigation of CTMP as a tool for studying the role of dopamine in the brain and for developing new drugs that target the dopamine system. Additionally, further research is needed to determine the long-term effects of CTMP on the brain and to develop strategies for minimizing its potential for abuse.
In conclusion, CTMP is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience and drug discovery. The compound acts as a potent and selective inhibitor of the dopamine transporter and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, CTMP has the potential to be a valuable tool for investigating the role of dopamine in the brain and for developing new treatments for neurological disorders.
合成方法
The synthesis of CTMP involves the reaction of 2-bromo-thiophene with cycloheptylamine and methyl isocyanate. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as palladium on carbon. The yield of the reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
CTMP has been extensively studied for its potential applications in the field of neuroscience and drug discovery. The compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, a protein that is responsible for the reuptake of dopamine in the brain. This mechanism of action has led to the investigation of CTMP as a potential treatment for a range of neurological disorders, including N-cycloheptyl-N-methylthiophene-2-carboxamide, depression, and addiction.
属性
IUPAC Name |
N-cycloheptyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(11-7-4-2-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYJNGSLJIZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)

